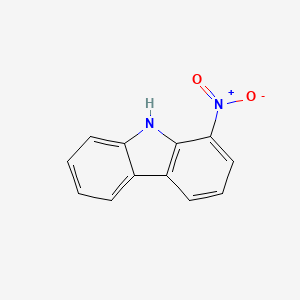

1-Nitro-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKOQDVBBWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953461 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31438-22-9, 39925-48-9 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1(or 3)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31438-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Nitro 9h Carbazole and Its Derivatives

Regioselective Nitration Strategies for Carbazole (B46965) Scaffolds

The selective introduction of a nitro group at the C1 position of the carbazole nucleus is a pivotal step in the synthesis of 1-nitro-9H-carbazole. Both direct and indirect methods have been developed to achieve this regioselectivity, each with its own set of advantages and limitations.

Direct Nitration Approaches

Direct nitration of the carbazole scaffold is a straightforward approach, but it often leads to a mixture of isomers, with the 3-nitro and 6-nitro derivatives being the major products due to the electronic properties of the carbazole ring system. The positions C3, C6, and the N9 are the most nucleophilic, making electrophilic substitution at C1 less favorable. researchgate.net

Classical nitration methods typically employ a mixture of nitric acid and sulfuric acid. Under these conditions, the nitration of 9H-carbazole predominantly yields 3-nitro-9H-carbazole, with this compound and 6-nitro-9H-carbazole formed as minor byproducts. The use of fuming nitric acid in a solvent like chlorobenzene (B131634) has been reported to improve the selectivity for the 3-nitro isomer to 80-85%.

To achieve C1 nitration directly, specific reagents and conditions are necessary. For instance, the nitration of 3,6-di-tert-butyl-9H-carbazole with silver nitrate (B79036) (AgNO₃) in acetic acid has been shown to produce 3,6-di-tert-butyl-1-nitro-9H-carbazole, demonstrating that bulky substituents can influence the regioselectivity of the nitration reaction. researchgate.netprimescholars.com

| Nitrating Agent | Substrate | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Reference(s) |

| HNO₃/H₂SO₄ | 9H-Carbazole | - | 0-5 | 3-Nitro-9H-carbazole | This compound, 6-Nitro-9H-carbazole | |

| Fuming HNO₃ | 9H-Carbazole | Chlorobenzene | 25-30 | 3-Nitro-9H-carbazole (80-85%) | - | |

| AgNO₃ | 3,6-Di-tert-butyl-9H-carbazole | Acetic Acid | 75 | 3,6-Di-tert-butyl-1-nitro-9H-carbazole | - | researchgate.netprimescholars.com |

Indirect Nitration through Precursor Functionalization

To overcome the regioselectivity challenges of direct nitration, indirect methods involving the use of directing groups at the N9 position have been developed. These directing groups can steer the electrophilic substitution to the otherwise less reactive C1 and C8 positions.

A notable strategy involves the use of a removable pyridinyl or pyrimidinyl directing group. acs.orgchim.it For instance, the installation of a pyridin-2-yl group at the N9 position of carbazole allows for palladium-catalyzed C-H activation and subsequent functionalization at the C1 and C8 positions. acs.org While this has been demonstrated for arylation, a similar strategy could be envisioned for nitration, where the directing group facilitates the introduction of a nitro group at the C1 position, after which the directing group is cleaved to afford this compound. The removal of the pyridinyl directing group has been demonstrated, making this a viable, albeit multi-step, approach. acs.org

Synthesis of this compound from Precursors

The construction of the this compound framework can also be achieved through cyclization reactions of appropriately substituted precursors or by the interconversion of functional groups on a pre-existing carbazole ring.

Cyclization Reactions Leading to this compound Frameworks

Several cyclization strategies have been employed to synthesize the carbazole core with a pre-installed nitro group at the desired position.

One effective method is the palladium-catalyzed intramolecular cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine. researchgate.netnih.gov This reaction, typically carried out in the presence of a palladium catalyst and a base at elevated temperatures, directly yields this compound. nih.gov

Another powerful approach is the Cadogan cyclization, which involves the reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents. derpharmachemica.com This method offers good functional group tolerance and regiocontrol. ncl.res.in A synthetic route to 9H-carbazole-1-carboxylic acid methyl ester involves the Suzuki-Miyaura cross-coupling of 3-(4,4,5,5-tetramethyl- Current time information in Bangalore, IN.conicet.gov.ardioxaborolan-2-yl)-benzoic acid methyl ester with 1-bromo-2-nitrobenzene, followed by a Cadogan cyclization of the resulting 2'-nitro-biphenyl-3-carboxylic acid methyl ester. derpharmachemica.com This strategy could be adapted to synthesize this compound by starting with appropriate precursors.

A one-pot domino Michael-Henry/aromatization reaction has also been reported for the synthesis of highly functionalized 3-nitro-9H-carbazoles. The reaction of methyl 2-(3-formyl-1H-indol-2-yl)acetates with β-nitroolefins in water using DABCO as an organocatalyst provides a green and efficient route to these compounds. rsc.org

| Precursor(s) | Reaction Type | Reagents | Product | Yield (%) | Reference(s) |

| 2-Bromo-N-(2-nitrophenyl)benzenamine | Palladium-catalyzed cyclization | (NHC)Pd(allyl)Cl, K₂CO₃ | This compound | 17 | nih.gov |

| 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Cadogan cyclization | Triphenylphosphine | 9H-Carbazole-1-carboxylic acid methyl ester | 48 | derpharmachemica.com |

| Methyl 2-(3-formyl-1H-indol-2-yl)acetate and trans-β-nitrostyrene | Domino Michael-Henry/aromatization | DABCO, Water | 1-Methoxycarbonyl-2-phenyl-3-nitro-9H-carbazole | 89 | rsc.org |

Functional Group Interconversion for this compound Generation

Functional group interconversion provides an alternative pathway to this compound from other substituted carbazoles.

A notable example is the decarboxylation of this compound-3,6-dicarboxylic acid. This reaction, when carried out by refluxing with quinoline (B57606) and copper bronze, yields this compound in 38% yield. thieme-connect.de

Another potential interconversion route is the oxidation of a C1-amino group to a nitro group. The reduction of a nitro group to an amino group is a well-established transformation, for example, the reduction of 3,6-di-tert-butyl-1-nitro-9H-carbazole to 1-amino-3,6-di-tert-butyl-9H-carbazole is achieved in high yield using catalytic hydrogenation with Pd/C. primescholars.com The reverse reaction, the oxidation of an amino group to a nitro group on the carbazole ring, represents a plausible, though less commonly reported, method for generating the 1-nitro derivative.

Derivatization and Functionalization of this compound at Specific Positions

Once synthesized, this compound can be further modified at various positions to generate a diverse range of derivatives with tailored properties. The presence of the nitro group influences the reactivity of the carbazole ring, and the N-H proton provides a convenient handle for functionalization.

N-Alkylation is a common derivatization reaction. For example, this compound can be N-alkylated with various alkyl halides. The synthesis of new 9-ethyl carbazole derivatives has been reported, starting from the N-ethylation of carbazole itself. uobaghdad.edu.iqresearchgate.net

Further functionalization can be achieved through cross-coupling reactions. While not specifically demonstrated on this compound, Suzuki-Miyaura cross-coupling reactions have been used to introduce aryl groups at various positions on the carbazole scaffold, such as in the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles from the corresponding bromo-substituted carbazole. mdpi.com

Halogenation of the carbazole ring is another important transformation. While direct halogenation of 9H-carbazole typically occurs at the 3- and 6-positions, the presence of the nitro group at C1 would be expected to influence the regioselectivity of subsequent electrophilic substitutions.

| Reaction Type | Reagent(s) | Position of Functionalization | Product Type | Reference(s) |

| N-Alkylation | Bromoethane, KOH, DMF | N9 | 9-Ethyl-carbazole derivatives | uobaghdad.edu.iq |

| N-Acetylation | Ethyl chloroacetate | N9 | Ethyl 9H-carbazol-9-ylacetate | researchgate.net |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C6 (on a dimethylcarbazole) | 6-Aryl-1,4-dimethyl-9H-carbazoles | mdpi.com |

N-Functionalization Strategies of this compound

While direct N-functionalization of this compound is not extensively detailed in the provided context, the broader field of carbazole chemistry offers insights into potential strategies. N-substitution of the carbazole ring is a common strategy to modify the electronic and physical properties of the resulting derivatives. For instance, N-alkylation can be achieved under various conditions. The introduction of substituents at the nitrogen atom is a key step in synthesizing a wide range of biologically active and materially significant carbazole derivatives. nih.gov These methods often involve the deprotonation of the N-H bond followed by reaction with an electrophile. For example, the synthesis of 9-ethyl-3-(quinolin-2-yl)-9H-carbazoles involves the use of 9-ethyl-carbazole precursors, indicating that N-alkylation precedes other functionalizations. beilstein-journals.org

C-Functionalization at Various Carbazole Ring Positions

The functionalization of the carbazole core at its carbon positions is crucial for creating a diverse range of derivatives.

Nitration: The introduction of a nitro group at the 1-position is a key functionalization. For instance, 3,6-di-tert-butyl-9H-carbazole can be nitrated using silver nitrate (AgNO₃) in acetic acid to produce 3,6-di-tert-butyl-1-nitro-9H-carbazole. primescholars.com

Halogenation: Halogenated carbazoles serve as versatile intermediates for further modifications via cross-coupling reactions. For example, 2,7-dibromo-9H-carbazole can be synthesized from 4,4'-dibromo-2-nitro-biphenyl through a cyclization mediated by triphenylphosphine.

Acylation: Friedel-Crafts acylation is a common method to introduce acyl groups onto the carbazole ring. For example, 9-ethyl carbazole reacts with acetyl chloride in the presence of aluminum chloride to yield 3-acetyl-9-ethyl carbazole. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. This has been used to synthesize 2'-Nitro-biphenyl-3-carboxylic acid methyl ester from 2-bromonitrobenzene, which can then be cyclized to a carbazole derivative. derpharmachemica.com

| Functionalization Type | Reagents/Conditions | Product | Reference |

| Nitration | AgNO₃, CH₃COOH | 3,6-di-tert-butyl-1-nitro-9H-carbazole | primescholars.com |

| Acylation | Acetyl chloride, AlCl₃ | 3-acetyl-9-ethyl carbazole | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | derpharmachemica.com |

| Cyclization | Triphenylphosphine | 2,7-dibromo-9H-carbazole |

Multi-Component Reactions in Nitrocarbazole Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like nitrocarbazoles in a single step, aligning with the principles of atom economy and procedural simplicity. frontiersin.org A notable example is the organocatalytic one-pot domino Michael–Henry/aromatization reaction. This method allows for the direct synthesis of highly functionalized 1-methoxycarbonyl-2-aryl/alkyl-3-nitro-9H-carbazoles from methyl 2-(3-formyl-1H-indol-2-yl)acetates and β-nitroolefins using DABCO as an organocatalyst in water. rsc.org Another approach involves a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins promoted by ammonium (B1175870) iodide (NH₄I) under metal-free conditions, yielding a variety of diversified carbazoles with high regioselectivity. organic-chemistry.org Copper-catalyzed three- or four-component reactions have also been developed to synthesize diverse spirotetrahydrocarbazoles. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Promoter | Product | Reference |

| Domino Michael–Henry/Aromatization | Methyl 2-(3-formyl-1H-indol-2-yl)acetates, β-nitroolefins | DABCO | 1-methoxycarbonyl-2-aryl/alkyl-3-nitro-9H-carbazoles | rsc.org |

| Formal [2+2+2] Annulation | Indoles, Ketones, Nitroolefins | NH₄I | Diversified carbazoles | organic-chemistry.org |

| Multi-component Reaction | 2-methylindole, Aromatic aldehydes, Cyclic dienophiles | Copper sulfate | Spirotetrahydrocarbazoles | beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by using safer solvents, reducing waste, and improving energy efficiency.

One of the key aspects of green synthesis is the use of environmentally benign solvents. An organocatalytic approach for the synthesis of substituted carbazoles has been successfully demonstrated in water, avoiding the use of toxic organic solvents. rsc.org

Another green strategy involves the use of magnetically recoverable nanocatalysts. A palladium nanocatalyst supported on green biochar has been used for the efficient one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes under microwave irradiation. organic-chemistry.org This method significantly reduces reaction times. organic-chemistry.org

Light-promoted reactions offer a green alternative to traditional thermal methods. An efficient one-pot synthesis of carbazoles from nitroarenes and Grignard reagents has been developed, which involves an intermolecular thermal C–N bond coupling followed by a photoinduced aza-6π electrocyclization reaction using purple light, without the need for external catalysts. rsc.org

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Use of Green Solvents | Reaction performed in water, avoiding toxic organic solvents. | Synthesis of substituted carbazoles via a domino reaction. | rsc.org |

| Recoverable Catalysts | Use of a magnetically recoverable palladium nanocatalyst on biochar. | One-pot synthesis of 9H-carbazoles under microwave irradiation. | organic-chemistry.org |

| Photochemical Synthesis | Light-promoted reaction without external catalysts. | One-pot synthesis of carbazoles from nitroarenes. | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 1 Nitro 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-Nitro-9H-Carbazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound and its derivatives. By analyzing the chemical shifts (δ) and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of all carbon atoms within the molecule. The spectra for this compound show a series of signals corresponding to the 12 carbon atoms of the carbazole (B46965) framework. nih.gov The carbons directly attached to or near the nitro group are significantly deshielded and appear at higher chemical shifts.

The structural analysis extends to various derivatives, such as 3,6-di-tert-butyl-1-nitro-9H-carbazole, where the addition of bulky alkyl groups influences the electronic environment and, consequently, the NMR spectral data. primescholars.com

Interactive Table: NMR Data for this compound and a Derivative Below is a summary of NMR data for this compound and 9H-Carbazole-1-carboxylic acid methyl ester.

| Compound | Nucleus | Chemical Shift (δ) in ppm |

| This compound | ¹H | 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) nih.gov |

| ¹³C | 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) nih.gov | |

| 9H-Carbazole-1-carboxylic acid methyl ester | ¹H | 9.91 (s, 1H), 8.27 (d, J = 7.6 Hz, 1H), 8.09 (t, J = 6.6 Hz, 2H), 7.52-7.44 (m, 2H), 7.29 (t, J = 7.6 Hz, 2H), 4.03 (s, 3H) derpharmachemica.com |

| ¹³C | 167.90, 140.07, 139.67, 127.37, 126.56, 125.49, 124.66, 122.47, 120.41, 119.97, 118.49, 111.63, 111.10, 51.98 derpharmachemica.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes. stellarnet.us

The most prominent functional groups in this compound are the N-H group of the carbazole ring, the C-H bonds of the aromatic system, the C=C bonds within the rings, and the nitro (NO₂) group. The nitro group, in particular, has strong, characteristic stretching vibrations. In nitro compounds, these symmetric and asymmetric NO₂ stretching vibrations are typically found in the 1550–1300 cm⁻¹ region. esisresearch.org For instance, substituted nitrobenzenes display asymmetric stretches around 1535 ± 30 cm⁻¹ and symmetric stretches near 1345 ± 30 cm⁻¹. esisresearch.org The infrared spectrum of the related 9H-Carbazole-1-carboxylic acid methyl ester shows characteristic peaks at 3409.47 cm⁻¹ (N-H stretch), 1682.36 cm⁻¹ (C=O stretch), and various bands corresponding to the aromatic framework. derpharmachemica.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, planarity, and intermolecular forces.

Crystallographic studies of this compound reveal that the molecule is nearly flat, a consequence of its conjugated π-electron system. nih.gov The carbazole ring system itself is essentially planar. The nitro group is only slightly tilted with respect to the plane of the carbazole moiety, with the angle between the least-squares planes measured at approximately 4.43°. nih.gov The largest deviation from the least-squares plane defined by the carbazole ring atoms is for one of the oxygen atoms of the nitro group, at just 0.1420 Å. nih.gov Low-temperature studies have confirmed that while the solid-state structure is slightly non-planar, density functional theory (DFT) calculations predict a completely planar conformation for an isolated molecule. researchgate.netnih.gov

In the crystal lattice, molecules of this compound are connected through intermolecular hydrogen bonds. Specifically, a medium-strength N—H⋯O hydrogen bond forms between the amine hydrogen (H) of one molecule and an oxygen atom (O) of the nitro group of a neighboring molecule. nih.goviucr.org This interaction is a key feature controlling the crystal packing.

Interactive Table: Hydrogen Bond Geometry in this compound The table below details the parameters of the hydrogen bond found in the crystal structure.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—Hn1⋯O1 | 0.857 | 2.159 | 2.9940 | 164.6 nih.gov |

The N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. nih.gov These dimers then arrange into layers parallel to the (10-1) crystallographic plane. nih.gov The packing of these dimer layers is governed by van der Waals interactions. nih.gov At low temperatures (100 K), these dimers are observed to stack parallel to the crystallographic b-axis, with neighboring stacks oriented to form a herringbone structure. iucr.org

Interactive Table: Crystal Data for this compound This table summarizes the crystallographic data for this compound.

| Parameter | Value |

| Formula | C₁₂H₈N₂O₂ nih.gov |

| Molecular Weight | 212.20 g/mol iucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n nih.gov |

| Density (Dx) | 1.497 Mg m⁻³ iucr.org |

Hydrogen Bonding Networks in this compound Crystals

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound and its Derivatives

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The technique provides a mass-to-charge ratio (m/z) for the parent molecular ion and its various fragments, confirming the molecular formula and offering clues about the molecule's stability and bond strengths.

For this compound (C₁₂H₈N₂O₂), the molecular ion peak [M]⁺ is observed at an m/z of 212, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides further structural information.

Interactive Table: Key Mass Spectrometry Peaks for this compound The main peaks observed in the GC-MS spectrum are listed below.

| Peak Type | m/z Value |

| Top Peak (Molecular Ion) | 212 nih.gov |

| 2nd Highest Peak | 166 nih.gov |

| 3rd Highest Peak | 139 nih.gov |

Computational and Theoretical Studies on 1 Nitro 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure of 1-Nitro-9H-Carbazole

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like this compound. scholarena.com Methods such as the B3LYP functional combined with various basis sets are commonly used to optimize molecular geometries and calculate electronic properties. researchgate.netscholarena.com These calculations are fundamental for understanding frontier orbitals, charge distribution, and intramolecular interactions that dictate the compound's reactivity and photophysical properties. scholarena.comrsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, it is expected that the most negative potential (red region) would be localized on the oxygen atoms of the strongly electron-withdrawing nitro group, making them the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atom attached to the pyrrole (B145914) nitrogen (N-H) would exhibit a positive potential (blue region), highlighting its role as a hydrogen bond donor, a feature confirmed by the observation of strong N—H···O hydrogen bonds in its crystal structure. mdpi.comnih.gov The aromatic rings would display intermediate potential values. A detailed MEP map with specific potential values for this compound has not been reported in the searched scientific literature.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. iucr.org This method is highly effective for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. iucr.orgresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net

In the context of this compound, NBO analysis would be expected to reveal significant intramolecular charge transfer from the electron-donating carbazole (B46965) ring system to the electron-accepting nitro group. scholarena.com Key interactions would likely involve the delocalization of π-electrons from the aromatic rings (donor) into the antibonding π* orbitals of the N–O bonds (acceptor). However, specific NBO studies providing quantitative data on the donor-acceptor orbitals and their corresponding stabilization energies for this compound are not available in the cited literature.

Molecular Electrostatic Potential Mapping of this compound

Aromaticity Analysis of Nitro-Substituted Carbazole Rings

The aromaticity of the constituent rings in this compound is significantly influenced by the presence of the electron-withdrawing nitro group. Computational methods provide quantitative measures of aromaticity, such as geometry-based indices like HOMA and magnetic criteria like NICS, to evaluate these substituent effects. researchgate.netmdpi.com

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor that quantifies π-electron delocalization by analyzing the deviation of bond lengths from an optimal value assumed for a fully aromatic system. iucr.org HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 or less for non-aromatic systems.

A comparative study using DFT calculations analyzed the HOMA indices for this compound. researchgate.netiucr.org The results showed that the substitution of the nitro group has a noticeable effect on the aromaticity of the ring to which it is attached. For the isolated molecule, the HOMA value for the nitro-substituted benzene (B151609) ring (Ring A) was reduced by 0.021 compared to the unsubstituted benzene ring in carbazole. researchgate.net This indicates a slight decrease in aromaticity due to the perturbation caused by the substituent. In contrast, the five-membered pyrrole ring (Ring C) and the unsubstituted benzene ring (Ring B) are less affected. researchgate.netnih.gov The findings highlight the strong resistance of the benzene ring to geometric perturbations induced by the substituent. researchgate.netmdpi.com

| Compound | Ring A (Substituted Benzene) | Ring B (Unsubstituted Benzene) | Ring C (Pyrrole) |

|---|---|---|---|

| 9H-Carbazole | 0.970 | 0.970 | 0.771 |

| This compound | 0.949 | 0.975 | 0.767 |

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the center (NICS(1)). Highly negative NICS values are indicative of strong aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

A theoretical study on carbazole and its 17 nitro derivatives was conducted at the B3LYP/6-311++G(2d,2p) level of theory, which included the calculation of NICS descriptors to estimate the aromaticity of the five- and six-membered rings. researchgate.net The abstract of this study reports that the largest changes in aromaticity descriptors were observed for the pyrrole ring across the series of derivatives. researchgate.net However, the specific NICS values for this compound were not available in the consulted literature. Studies on other substituted carbazoles confirm that NICS is a sensitive probe for changes in the aromatic character of the rings upon substitution.

Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculations

Mechanistic Pathways of Reactions Involving this compound: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex mechanistic pathways of reactions involving aromatic compounds like this compound. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles of its reactivity can be inferred from theoretical investigations on carbazole and other nitroaromatic systems. These studies allow for the prediction of reaction intermediates, transition states, and activation energies, providing a detailed picture of the reaction landscape.

The presence of the electron-withdrawing nitro (-NO₂) group on the carbazole framework significantly influences its reactivity. DFT studies on nitro derivatives of carbazole have shown that the substitution of a nitro group on the aromatic rings leads to a decrease in the HOMA (Harmonic Oscillator Model of Aromaticity) index, indicating a reduction in π-electron delocalization. nih.gov This electronic perturbation is key to understanding the mechanistic pathways of reactions involving this compound.

Electrophilic Aromatic Substitution

The nitration of carbazole itself has been a subject of study, with the formation of various nitro isomers, including 1-nitrocarbazole, being dependent on reaction conditions. It has been suggested that the nitration of carbazole can proceed through a two-step process involving the formation and intramolecular rearrangement of 9-nitrocarbazole. acs.org Computational analysis of the potential energy surface for the electrophilic attack on this compound would likely show a higher activation barrier compared to unsubstituted carbazole, with the preferred sites of attack being positions 6 and 8.

Nucleophilic Aromatic Substitution

The nitro group strongly activates the carbazole ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism. Computational studies on nitroarenes have provided significant insights into the SNAr mechanism, indicating that in many cases, the reaction may proceed through a concerted mechanism rather than a stepwise addition-elimination sequence. harvard.edu

For this compound, a nucleophile (Nu⁻) would preferentially attack the carbon atom bearing the nitro group (C1) or other activated positions. DFT calculations can be employed to determine the activation energies for the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group (in this case, the nitro group, which is a poor leaving group, or more likely, a hydride ion in a nucleophilic substitution of hydrogen). Theoretical investigations have shown that for nucleophilic substitution on nitroarenes, the addition of a nucleophile to form a σH adduct can be faster than the attack at the carbon bearing a leaving group. nih.gov

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds. This reaction is of significant interest for the synthesis of biologically active aminocarbazoles. researchgate.net Computational studies can elucidate the stepwise mechanism of this reduction, which can proceed through various intermediates such as nitroso and hydroxylamino species. DFT calculations can model the interaction of this compound with reducing agents and map out the potential energy surface for the reduction pathway, identifying the rate-determining step and the most stable intermediates.

The ease of reduction of nitro compounds is an important factor in their biological activities, and the reduction potential can be predicted using computational methods. acs.org For instance, in a study on dinitro-DBC, the compound with the higher reduction potential was found to have stronger mutagenic responses. acs.org

Data from Computational Studies on Related Systems

To illustrate the type of data that can be obtained from computational studies to understand reaction mechanisms, the following tables present findings from theoretical investigations on carbazole and other relevant molecules.

| Compound | Ring A (Substituted) | Ring B | Ring C (Pyrrole) |

|---|---|---|---|

| 9H-Carbazole | 0.941 | 0.941 | 0.672 |

| This compound | 0.915 | 0.932 | 0.686 |

| 9-Nitrocarbazole | 0.936 | 0.936 | 0.485 |

| Mechanism | Activation Energy (kcal/mol) |

|---|---|

| Arenium Cation Mechanism | 37.41 |

| Cyclization Pathway | 42.67 |

These tables demonstrate how computational studies provide quantitative data that can be used to compare the stability of different structures and the feasibility of different reaction pathways. Similar computational approaches applied directly to reactions involving this compound would provide invaluable insights into its chemical behavior.

Reactivity and Mechanistic Investigations of 1 Nitro 9h Carbazole

Substitution Reactions on the Carbazole (B46965) Ring System of 1-Nitro-9H-Carbazole

The carbazole ring is generally susceptible to electrophilic substitution, with the highest occupied molecular orbital (HOMO) density typically favoring reaction at the 3, 6, and 1 positions. primescholars.com However, the presence of the deactivating nitro group at the C1 position significantly influences the regioselectivity and rate of subsequent substitution reactions. The electron-deficient nature of the this compound ring makes further electrophilic aromatic substitution challenging. smolecule.com

Conversely, the activating effect of other substituents on derivatives of this compound can direct further substitutions. For instance, in derivatives like 3-alkyl-substituted carbazoles, photochemical nitration can lead to the formation of 1- and 6-nitro derivatives. csuohio.edu

Modern cross-coupling reactions provide a pathway for substitution on the carbazole core of nitro-containing derivatives. Palladium-catalyzed Suzuki coupling reactions have been successfully employed on bromo-nitro-dimethyl-carbazole compounds, enabling the introduction of aryl groups at specific positions. semanticscholar.org This highlights a method for forming C-C bonds on the pre-functionalized carbazole skeleton.

While electrophilic substitution is common for carbazole itself, substitution on the nitrogen atom with an electron-withdrawing group can redirect electrophiles to the 2-position. thieme-connect.de Furthermore, for some derivatives, nucleophilic aromatic substitution reactions are possible; for example, in 1-nitro-7-(trifluoromethyl)-9H-carbazole, the trifluoromethyl group can potentially be replaced by nucleophiles. smolecule.com

Reduction Reactions of the Nitro Group in this compound

The most common and synthetically useful reaction of this compound is the reduction of its nitro group to form 1-amino-9H-carbazole. This transformation is a critical step in the synthesis of various functional materials and biologically active compounds, as the resulting amino group serves as a versatile handle for further derivatization. primescholars.comcsuohio.edu

Catalytic hydrogenation is a widely employed method for this reduction. The reaction typically involves treating the nitrocarbazole derivative with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). primescholars.comsmolecule.com This method is efficient and generally provides high yields of the corresponding amine without affecting other reducible groups if conditions are controlled.

Another effective technique is catalytic transfer hydrogenation. This approach avoids the need for gaseous hydrogen and instead uses a hydrogen donor, such as hydrazine (B178648) hydrate, in the presence of a catalyst like 10% Pd/C. This method has been shown to cleanly reduce the nitro group in substituted nitrocarbazole diesters to the amino function while leaving ester groups intact. mdpi.com

The following table summarizes common methods for the reduction of the nitro group in this compound and its derivatives.

| Substrate | Reducing Agent(s) | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3,6-Di-tert-butyl-1-nitro-9H-carbazole | Hydrogen (H₂) | 5% Pd-C | 1-Amino-3,6-di-tert-butyl-9H-carbazole | primescholars.com |

| 1-Nitro-7-(trifluoromethyl)-9H-carbazole | Hydrogen | Palladium catalysts | 1-Amino-7-(trifluoromethyl)-9H-carbazole | smolecule.com |

| Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate | Hydrazine monohydrate | 10% Pd/C | Dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate | mdpi.com |

Cycloaddition Reactions Involving this compound Moieties

While this compound itself is not typically a substrate for cycloaddition reactions, the carbazole ring system is often synthesized via intramolecular cycloaddition pathways where nitro-substituted precursors are key intermediates. These reactions provide powerful methods for constructing the tricyclic carbazole core.

One such strategy involves a photoinduced aza-6π electrocyclization. In a one-pot synthesis, nitroarenes can react with Grignard reagents to form diarylamine intermediates, which then undergo photochemical cyclization to yield the carbazole framework. rsc.org Mechanistic studies suggest that a nitrosoarene, formed in situ from the nitroarene, is a crucial intermediate in this process. rsc.org

Another approach utilizes the reaction of benzyne (B1209423) with nitrosoarenes. acs.org This reaction is believed to proceed through an initial nucleophilic attack of the nitroso nitrogen on the benzyne, followed by rearrangement and subsequent arylation to form the carbazole ring system. thieme-connect.de

More recently, rhodium-catalyzed reactions have been developed for the synthesis of aminocarbazoles, which proceed through a 6π-electrocyclic ring closure of an enamide intermediate, followed by an oxidative aromatization step to furnish the carbazole product. ias.ac.in These examples demonstrate that while this compound is the product of such sequences rather than a reactant, the chemistry of the nitro group is integral to these powerful ring-forming strategies.

Oxidative Transformations of this compound and its Derivatives

The oxidative chemistry of this compound and its derivatives is diverse. The carbazole nucleus can undergo oxidation, and derivatives can be subjected to oxidative coupling and substitution reactions.

A notable example is the oxidative substitution reaction observed at the C4 position of 1-amino-3,6-di-tert-butyl-9H-carbazole, a direct reduction product of the corresponding 1-nitro derivative. primescholars.com Reaction with N,N-diiodo-4-nitroaniline results in the formation of a carbazole-1,4-diimine type compound. primescholars.com This demonstrates that the amino group, derived from the nitro precursor, can facilitate oxidative transformations on the carbazole ring.

Biotransformation studies using biphenyl-utilizing bacteria have shown that 9H-carbazole can be oxidized to hydroxylated metabolites, primarily 9H-carbazol-1-ol and 9H-carbazol-3-ol. nih.gov This enzymatic oxidation indicates that the C1 and C3 positions of the carbazole ring are susceptible to oxidative attack.

Applications of 1 Nitro 9h Carbazole in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The field of organic electronics relies on the tailored properties of organic molecules to create lightweight, flexible, and cost-effective devices. Carbazole (B46965) derivatives are frequently employed due to their excellent hole-transporting properties and high thermal stability. mdpi.com The functionalization of the carbazole moiety, including with nitro groups, is a key strategy for tuning the material's properties for specific device applications. researchgate.net

Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) as host materials for phosphorescent emitters, as hole-transporting materials, and as fluorescent emitters themselves. mdpi.comiucr.org The introduction of a nitro group, an electron-withdrawing unit, can influence the charge balance within the device, which is crucial for achieving high efficiency. While research has been conducted on various nitro-substituted carbazoles for OLEDs, specific studies detailing the performance of devices based on 1-Nitro-9H-carbazole are part of a broader investigation into structure-property relationships in this class of materials. iucr.orgnih.govresearchgate.net For instance, the crystal structure of this compound has been studied to understand the impact of the nitro group on the molecular geometry and intermolecular interactions, which are critical for charge transport in thin films. iucr.orgnih.govresearchgate.net

Derivatives of this compound can be conceptualized as components in bipolar host materials, where the nitro-carbazole unit would provide electron-transporting characteristics to balance the hole-transporting nature of other parts of the molecule. This is a common strategy to enhance the performance of phosphorescent OLEDs. nih.gov

Table 1: Representative Carbazole Derivatives and their Role in OLEDs

| Compound/Derivative Class | Role in OLED | Key Finding/Property |

| 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz) | Host Material | High triplet energy, suitable for blue phosphorescent emitters. rsc.org |

| 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) | Host Material | Improved electron transport, leading to better charge balance. rsc.org |

| 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) | Hole-Transporting Material | High glass-transition temperature, indicating good thermal stability. researchgate.net |

| 2-Hydroxy-1-nitrocarbazole | Potential Emitter/Host | Balanced charge-transport properties are a research focus. |

This table presents data for related carbazole derivatives to illustrate the functional roles and properties relevant to OLED applications, as direct performance data for this compound derivatives is not extensively published.

Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits, and their performance is highly dependent on the charge carrier mobility of the organic semiconductor used. Carbazole derivatives have been investigated as the active material in OFETs. researchgate.netontosight.ai The introduction of electron-withdrawing groups like the nitro group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the charge injection and transport properties.

While specific OFET performance data for this compound is not widely available, the general principles of molecular design for OFET materials suggest that the electron-deficient nature of the 1-nitro-substituted carbazole core could be exploited in n-type or bipolar transistors. Research on related nitro-substituted carbazoles provides insights into the potential of this class of materials. For example, the synthesis of 2-nitro-3-phenyl-9H-carbazole has been reported in the context of creating novel materials for organic electronics. iucr.org

Photoconductivity, the increase in electrical conductivity upon exposure to light, is a key property for applications such as photodetectors and electrophotography. Carbazole-based materials, notably poly(N-vinylcarbazole) (PVK), are well-known for their photoconductive properties. The introduction of a nitro group, which is a strong electron acceptor, can enhance the charge-transfer interactions that are often responsible for photoconductivity in organic materials.

Some carbazole derivatives have been identified as excellent organic photoconductive materials. google.com While direct studies on the photoconductivity of this compound are limited, research on similar structures, such as nitrofluorenones in combination with donor molecules, demonstrates the effectiveness of nitro groups in promoting charge separation and transport upon illumination. acs.org Derivatives of this compound could potentially be used as sensitizers in photoconductive composites.

Organic Field-Effect Transistors (OFETs) Incorporating this compound Based Materials

Solar Energy Conversion Technologies

The development of efficient and low-cost solar cells is a major goal in renewable energy research. Organic and hybrid solar cells, such as dye-sensitized solar cells, have emerged as promising alternatives to conventional silicon-based photovoltaics.

Dye-sensitized solar cells (DSSCs) utilize a molecular dye adsorbed onto a wide-bandgap semiconductor to harvest light and generate an electric current. Carbazole derivatives are frequently used as the donor part of the D-π-A (donor-π-bridge-acceptor) dyes due to their strong electron-donating ability and good hole-transporting properties. frontiersin.orgmdpi.comdergipark.org.tr

Table 2: Photovoltaic Parameters of DSSCs with Carbazole-Based Dyes

| Dye (Carbazole Derivative) | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| MRS-4 (co-sensitized with N719) | 0.65 | 19.50 | - | 8.13 |

| C3 (3,6-di(2,4-difluorophenyl)-N-octyl carbazole) | 0.28 | - | - | 0.006 |

| C3 (co-sensitized with N719) | 0.53 | - | - | 0.893 |

This table showcases the performance of DSSCs using various carbazole-based dyes to illustrate their potential. Data for a dye specifically derived from this compound is not available in the cited literature. The data for MRS-4 is from a study on triphenylamine (B166846) and carbazole donors, while the C3 data is from a study on a D-π-A sensitizer. dergipark.org.trresearchgate.net

Conductive Polymers and Polymeric Materials with this compound Moieties

Conductive polymers are a class of organic materials that combine the electrical properties of metals or semiconductors with the processing advantages and mechanical properties of polymers. Polycarbazoles are a well-studied class of conductive polymers. mdpi.commdpi.comresearchgate.net The polymerization of carbazole monomers can occur through various positions on the carbazole ring, leading to polymers with different properties. mdpi.commdpi.com

The incorporation of a this compound unit into a polymer backbone could lead to materials with interesting electronic and optical properties. The nitro group would be expected to increase the electron affinity of the polymer, potentially making it a better electron transporter. The synthesis of such polymers could be achieved through the chemical or electrochemical polymerization of a suitable this compound monomer. mdpi.commdpi.com Research on polycarbazole derivatives has shown that their properties can be tuned by the introduction of various substituents. researchgate.netdntb.gov.ua For instance, the synthesis of a polycarbazole-based cross-linked conductive metallopolymer demonstrated enhanced optical and electrical properties. rsc.org While the direct synthesis and characterization of poly(this compound) are not extensively documented, the existing knowledge on polycarbazoles provides a strong foundation for exploring such materials.

Metal-Organic Polyhedra (MOPs) and Porous Materials Featuring Carbazole Derivatives

The unique structural and electronic properties of carbazole-based compounds have made them attractive building blocks for the construction of advanced porous materials. While direct applications of this compound in the synthesis of metal-organic polyhedra (MOPs) are not extensively documented, its derivatives, particularly dinitro-carbazole compounds, serve as crucial precursors for creating functional porous organic polymers (POPs). These materials exhibit significant potential in areas such as gas storage and separation.

One notable example involves the synthesis of an azo-linked conjugated microporous polymer (Azo-Cz-CMP) derived from a dinitro-carbazole precursor. nih.govnsysu.edu.tw The synthesis begins with the nitration of carbazole to produce 3,6-dinitro-9H-carbazole. nih.govresearchgate.net This intermediate is then further functionalized to create a more complex building block for polymerization.

Synthesis of the Dinitro-Carbazole Monomer

The preparation of the key monomer, 3,6-dinitro-9-(4-nitrophenyl)carbazole, involves a two-step process. nih.gov

Dinitration of Carbazole: Carbazole is treated with a mixture of copper(II) nitrate (B79036) trihydrate in acetic anhydride (B1165640) and acetic acid to yield 3,6-dinitro-9H-carbazole. nih.govresearchgate.net This reaction introduces nitro groups at the 3 and 6 positions of the carbazole ring.

N-Arylation: The resulting 3,6-dinitro-9H-carbazole undergoes an N-arylation reaction with 1-fluoro-4-nitrobenzene (B44160) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). This step attaches a nitrophenyl group to the nitrogen atom of the carbazole core, yielding the final monomer, 3,6-dinitro-9-(4-nitrophenyl)carbazole. nih.gov

Formation of the Azo-Linked Porous Polymer

The synthesized 3,6-dinitro-9-(4-nitrophenyl)carbazole monomer is then used to construct a porous polymer through a reductive coupling reaction. nih.govnsysu.edu.tw The dinitro compound is treated with sodium borohydride (B1222165) in dimethylformamide (DMF), which reduces the nitro groups and facilitates the formation of azo (-N=N-) linkages, resulting in the creation of the Azo-Cz-CMP. nih.govnsysu.edu.tw This process yields a hyper-cross-linked network structure, which is responsible for the material's porosity. nih.gov

Properties and Research Findings of Azo-Cz-CMP

The Azo-Cz-CMP exhibits properties characteristic of a microporous material, making it a candidate for applications such as gas adsorption. nih.govnih.gov The physical properties of this polymer are summarized in the table below.

| Property | Value |

| BET Surface Area | 315 m²/g |

| Total Pore Volume | 0.05 cm³/g |

| Pore Size (NLDFT) | 0.79 nm |

| CO2 Adsorption Capacity | See CO2 Adsorption Data table below |

This table presents the key physical properties of the Azo-Cz-CMP, highlighting its porous nature.

Detailed analysis of the gas sorption capabilities of Azo-Cz-CMP reveals its potential for carbon dioxide capture. nih.govmdpi.com The CO2 adsorption performance at different temperatures is presented in the following table.

| Temperature | CO2 Adsorption (wt%) at 1 bar |

| 273 K | 8.5 |

| 298 K | Not Reported |

This table details the carbon dioxide uptake of Azo-Cz-CMP at a pressure of 1 bar and a temperature of 273 K, indicating its potential for CO2 sequestration applications. nih.gov

The development of such porous polymers from nitro-carbazole derivatives underscores the importance of these compounds in the field of advanced materials science. The ability to synthesize highly porous and functional materials from readily available precursors opens up new avenues for the design of materials with tailored properties for specific applications, including gas storage, separation, and catalysis. nih.govnsysu.edu.tw

Biological and Medicinal Chemistry Research on 1 Nitro 9h Carbazole Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Nitro-9H-Carbazole Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of lead compounds. For nitro-substituted carbazoles, research has highlighted several key structural features that dictate their biological activity.

The position of the nitro group on the carbazole (B46965) scaffold is a critical determinant of cytotoxicity. For example, studies have shown a marked difference in activity between isomers; 2-nitrocarbazole was found to not affect the growth of normal cells, whereas 3-nitrocarbazole induced significant cytotoxicity in the same cells. This underscores the sensitivity of the biological activity to the substituent's location.

Furthermore, the presence of a nitro group, as a strong electron-attracting group, can enhance the biological activity of other substituted carbazoles. In studies of chlorinated 1,4-dimethyl-9H-carbazole derivatives, the corresponding nitro-derivative, 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole, exhibited significant anti-HIV activity, suggesting a synergistic effect between the chloro and nitro substituents. echemcom.comechemcom.comnih.govnih.gov

Other substitutions on the carbazole ring also play a role. The introduction of halogens at the C-3 and C-6 positions has been found to yield carbazole derivatives with notable antibacterial properties. scispace.com In another study, the addition of a dihydrotriazine group to the carbazole scaffold was implicated in increasing antimicrobial potency while reducing toxicity. nih.govtandfonline.com These findings demonstrate that a combination of the nitro group with other specific substituents can be a promising strategy for developing potent and selective therapeutic agents.

Table 1: SAR Observations for Nitrocarbazole Derivatives

| Structural Feature | Observed Biological Effect | Reference Compound Example |

|---|---|---|

| Position of Nitro Group | Crucial for cytotoxicity; 3-nitrocarbazole is more cytotoxic to normal cells than 2-nitrocarbazole. | 3-Nitrocarbazole |

| Nitro Group as Enhancer | Enhances anti-HIV activity in chlorinated carbazole derivatives. | 7-Chloro-1,4-dimethyl-3-nitro-9H-carbazole |

| Halogen Substitution | Substitution at C-3 and C-6 positions can improve antibacterial activity. | 3,6-Diiodo-9H-carbazole |

| Additional Heterocycles | Dihydrotriazine group can increase antimicrobial potency and reduce toxicity. | Dihydrotriazine-carbazole hybrids |

Antimicrobial Activities of this compound Derived Compounds

Carbazole derivatives have been widely investigated for their potential to combat microbial infections, with many compounds showing a broad spectrum of activity. researchgate.netechemcom.com

Derivatives of carbazole have demonstrated notable efficacy against various bacterial strains. Studies have shown that these compounds are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, with several derivatives inhibiting bacterial growth by over 60% at a concentration of 16 µg/mL. mdpi.com Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa have shown more resistance, though some derivatives still cause a significant reduction in growth at higher concentrations. mdpi.com

Halogenated carbazoles have shown potent antibacterial effects. Specifically, 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole displayed stronger activity against Bacillus subtilis than the reference drug amoxicillin, with a minimum inhibitory concentration (MIC) of 31.25 µg/ml. scispace.com Similarly, 1,3,6-tribromo-9H-carbazole was most effective against Escherichia coli, inhibiting its growth at the same concentration. scispace.com

Some novel carbazole derivatives incorporating a dihydrotriazine moiety have exhibited potent inhibitory activities against multiple bacterial strains, including a multidrug-resistant clinical isolate, with MIC values ranging from 0.5 to 16 µg/ml. nih.govtandfonline.com Mechanistic studies suggest that the antimicrobial effect of some of these derivatives may be due to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for microbial growth. nih.govtandfonline.com

Table 2: Antibacterial Activity of Selected Carbazole Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | 32 |

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 |

| Compound 8f (dihydrotriazine derivative) | Various bacterial strains | 0.5 - 2 |

The antifungal potential of carbazole derivatives has also been established. Certain 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives caused over 60% inhibition of fungal growth in cultures of Candida albicans and Aspergillus flavus at a concentration of 64 µg/mL. mdpi.com

In another study, novel carbazole derivatives were designed to target fungal pathogens. Compounds containing a dihydrotriazine group showed the most potent inhibitory activities, with MICs between 0.5 and 2 µg/ml against the tested fungal strain. nih.govtandfonline.com This highlights the potential of synthetically modified carbazoles as effective antifungal agents.

Table 3: Antifungal Activity of Selected Carbazole Derivatives

| Compound | Test Organism | Activity (Concentration) |

|---|---|---|

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Candida albicans | >60% inhibition at 64 µg/mL |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Aspergillus flavus | >60% inhibition at 64 µg/mL |

| Compound 8f (dihydrotriazine derivative) | Fungal strain | MIC of 0.5–2 µg/ml |

Antibacterial Efficacy and Mechanisms of Action

Anticancer and Cytotoxic Potentials of this compound Derivatives

The development of novel anticancer agents is a primary focus of medicinal chemistry, and carbazole-based molecules are recognized as a promising class of compounds with significant antitumor properties. nih.govajol.info

Nitrocarbazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. One prominent example, 2-nitro-1,4-di-p-tolyl-9H-carbazole, exhibited potent anticancer activity against two breast cancer cell lines: the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231, with IC50 values of 7 ± 1.0 µM and 11.6 ± 0.8 µM, respectively. mdpi.com Notably, this compound did not interfere with the growth of the non-cancerous MCF-10A human mammary epithelial cell line, indicating a degree of selectivity for cancer cells. mdpi.com

Other carbazole derivatives have also shown strong cytotoxic potential. For instance, certain carbazole-imidazole hybrid compounds displayed high cytotoxicity, with one derivative (Compound C4) being the most potent, showing IC50 values of 2.5 µM against MCF-7, 5.4 µM against HeLa (cervical cancer), and 4.0 µM against HT-29 (colon cancer) cell lines. ajol.info Another study identified a carbazole hydrazone derivative (Compound 14a) with significant inhibitory activity against gastric adenocarcinoma (7901) and human melanoma (A875) cells, with IC50 values of 11.8 ± 1.26 µM and 9.77 ± 8.32 µM, respectively. frontiersin.org

Table 4: In Vitro Cytotoxicity (IC50) of Selected Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Nitro-1,4-di-p-tolyl-9H-carbazole | MCF-7 (Breast) | 7 ± 1.0 |

| 2-Nitro-1,4-di-p-tolyl-9H-carbazole | MDA-MB-231 (Breast) | 11.6 ± 0.8 |

| Compound C4 (Carbazole-imidazole hybrid) | MCF-7 (Breast) | 2.5 |

| Compound C4 (Carbazole-imidazole hybrid) | HeLa (Cervical) | 5.4 |

| Compound C4 (Carbazole-imidazole hybrid) | HT-29 (Colon) | 4.0 |

| Compound 14a (Carbazole hydrazone) | 7901 (Gastric) | 11.8 ± 1.26 |

| Compound 14a (Carbazole hydrazone) | A875 (Melanoma) | 9.77 ± 8.32 |

| Compound 4o (Carbazole-thiosemicarbazide) | MCF-7 (Breast) | 2.02 |

Research into the molecular mechanisms of nitrocarbazole derivatives has revealed several pathways through which they exert their anticancer effects.

A primary mechanism for some nitrocarbazole compounds is the disruption of microtubule dynamics. In vitro immunofluorescence studies have shown that 2-nitro-1,4-di-p-tolyl-9H-carbazole interferes with tubulin organization in cancer cells. mdpi.com This disruption of the cellular cytoskeleton ultimately triggers apoptosis, or programmed cell death, in MCF-7 cells. mdpi.com

Other carbazole derivatives have been found to target key signaling pathways involved in cancer cell proliferation and survival. For example, a novel carbazole-thiosemicarbazide derivative (compound 4o) was shown to exert its anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov Inhibition of this pathway disrupts tumor cell survival mechanisms, induces apoptosis, and causes cell cycle arrest in MCF-7 cells. nih.gov Additionally, some carbazole derivatives have been investigated as potential topoisomerase II inhibitors, which is another established mechanism for anticancer drugs. ajol.info

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrocarbazole |

| 3-Nitrocarbazole |

| 2-Nitro-1,4-di-p-tolyl-9H-carbazole |

| 7-Chloro-1,4-dimethyl-3-nitro-9H-carbazole |

| 3-Cyano-9H-carbazole |

| 3-Iodo-9H-carbazole |

| 3,6-Diiodo-9H-carbazole |

| 1,3,6-Tribromo-9H-carbazole |

| 4-[4-(benzylamino)butoxy]-9H-carbazole |

| Dihydrofolate reductase |

In Vitro Cytotoxicity Against Cancer Cell Lines

Anti-inflammatory Properties of this compound Derivatives

Carbazole and its derivatives have been recognized for a wide range of biological activities, including anti-inflammatory properties. samipubco.comiucr.org The carbazole nucleus is considered a valuable scaffold in the design of new anti-inflammatory agents. niscair.res.in Research in this area often involves the synthesis of novel derivatives and their evaluation through established biological assays.

One approach involves the chemical modification of existing nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a carbazole structure. For instance, new derivatives have been synthesized through the nitration of carprofen, a known NSAID. nih.gov This highlights a strategy where the introduction of a nitro group onto a carbazole framework is explored for potential enhancement or modification of anti-inflammatory activity. nih.gov

The anti-inflammatory effects of newly synthesized carbazole compounds have been evaluated using models such as the carrageenan-induced paw edema model in rats. niscair.res.in In one study, several novel carbazole derivatives were tested for their ability to reduce inflammation. The results indicated that some of the synthesized compounds exhibited potent anti-inflammatory activity, with two specific derivatives, compound (4a) and (4f) in the study, showing significant effects when compared to the standard drug, diclofenac (B195802) sodium. niscair.res.in The study suggested that the presence of an electron-releasing group on the benzene (B151609) ring could enhance the anti-inflammatory potency. niscair.res.in

| Compound | Anti-inflammatory Activity (% Inhibition) at 5h |

| Standard (Diclofenac Sodium) | 75.34 |

| Compound 4a | 72.60 |

| Compound 4f | 69.86 |

| Compound 4b | 64.38 |

| Compound 4c | 58.90 |

| Compound 4d | 53.42 |

| Compound 4e | 61.64 |

| Compound 4g | 56.16 |

| Compound 4h | 67.12 |

This table presents a selection of data from a study on the anti-inflammatory activity of novel carbazole derivatives in a carrageenan-induced rat paw edema model, showing the percentage of edema inhibition after 5 hours. The specific structures of compounds 4a-4h are detailed in the source publication. niscair.res.in

These findings underscore the potential of the carbazole skeleton, including its nitrated forms, as a template for developing new and effective anti-inflammatory drugs. samipubco.comniscair.res.in

Neuroprotective Activities of this compound Derivatives

Neuroprotection refers to the mechanisms and strategies used to preserve the function and structure of the central nervous system (CNS) against damage from acute injuries or chronic degenerative diseases. samipubco.com Carbazole derivatives have emerged as a class of compounds with significant neuroprotective potential. echemcom.comnih.gov

Research into N-substituted carbazoles has demonstrated their neuroprotective effects in neuronal cell models. A study by Zhu and colleagues in 2013 synthesized a series of these compounds and tested their ability to protect HT22 neuronal cells from injury induced by glutamate. nih.gov Their findings revealed that the presence of a substituent on the nitrogen atom of the carbazole ring is a key requirement for neuroprotective activity. nih.gov One particular compound, 2-phenyl-9-(p-tolyl)-9H-carbazole, showed considerable neuroprotective capabilities at low micromolar concentrations. nih.gov The mechanism underlying this protection is thought to be related to the compound's antioxidant activity through a glutathione (B108866) (GSH)-independent pathway. nih.gov

While direct studies focusing exclusively on this compound derivatives for neuroprotection are less common, the established link between the neuroprotective effects of carbazoles and their antioxidant properties suggests a promising avenue for investigation. nih.gov The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties and reactivity of the carbazole system, which may in turn modulate its antioxidant and neuroprotective activities. echemcom.com

Antioxidant Activity Investigations of this compound Derivatives

The antioxidant potential of carbazole derivatives, including those substituted with a nitro group, has been a subject of extensive research. iucr.orgbas.bg Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, and are considered beneficial in combating oxidative stress-related diseases. bas.bg The evaluation of antioxidant activity is typically performed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) method, and the cupric reducing antioxidant capacity (CUPRAC) method. nih.govlmaleidykla.ltresearchgate.net

Studies have shown that the introduction of a nitro group, which is an electron-withdrawing group, can have a significant impact on the antioxidant capacity of carbazole derivatives. samipubco.com In one study, β-lactam derivatives of carbazole bearing a nitro group at the para position of an attached phenyl ring demonstrated high antioxidant activity. samipubco.com Another investigation focused on a series of carbazole analogues conjugated with various aminophenols. bas.bg Among the synthesized compounds, 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-nitro phenylamino)ethanone was specifically created and evaluated. bas.bg However, the study concluded that the derivative with an electron-donating methoxy (B1213986) group, 1-(9H-carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone, exhibited the most potent DPPH radical scavenging activity, even surpassing the standard antioxidant butylated hydroxy anisole (B1667542) (BHA). bas.bg

Conversely, some studies have reported weak antioxidant activity for certain carbazole derivatives. An investigation of seven mono-, di-, and tri-substituted carbazole compounds found that all exhibited weak antioxidative activity when tested using both DPPH and FRAP assays. lmaleidykla.lt This variability highlights that the antioxidant potential is highly dependent on the specific substitution pattern on the carbazole core. bas.bglmaleidykla.lt

| Assay Method | Key Findings | Reference |

| DPPH Radical Scavenging | Carbazole derivatives with a para-nitro group showed high activity. | samipubco.com |

| DPPH Radical Scavenging | A methoxy-substituted derivative showed higher activity than a nitro-substituted one. | bas.bg |

| DPPH and FRAP | Seven halogen, cyano, and alkyl-substituted carbazoles showed weak activity. | lmaleidykla.lt |

| CUPRAC | A specific ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one demonstrated the best antioxidant activity among the tested compounds. | echemcom.com |

The ability of carbazole derivatives to act as antioxidants is often attributed to their capacity to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. nih.gov The presence and position of substituents like the nitro group play a crucial role in modulating this ability. samipubco.com

Enzyme Inhibition Studies (e.g., Topoisomerase, DNA Gyrase, Tyrosyl-tRNA Synthetase)

Carbazole derivatives have been investigated as inhibitors of various enzymes that are critical for cell survival and proliferation, making them attractive targets for drug development, particularly in oncology and microbiology.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are vital for DNA replication and transcription. A study on 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole (9HCNP), a molecule linking a carbazole core with a nitrophenol group, demonstrated its potential as an inhibitor of human topoisomerase-I and II-DNA receptors. worldscientific.com This suggests that the nitro-substituted carbazole structure can interfere with the function of these essential enzymes, a mechanism common to many anticancer drugs. worldscientific.com While not a carbazole, research on 1-nitroacridines has shown that their ability to stabilize the topoisomerase I-DNA cleavable complex is a key part of their cytotoxic action, suggesting a parallel mechanism for nitro-substituted planar heterocyclic systems. nih.gov

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential for cell division. A compound named 2-nitro-1,4-di-p-tolyl-9H-carbazole was found to exhibit good anticancer activity against breast cancer cell lines. mdpi.com Further investigation through in vitro studies and docking simulations revealed that this 2-nitrocarbazole derivative interferes with tubulin organization, leading to apoptosis in cancer cells. mdpi.com

Other Enzyme Targets: Carbazole derivatives have also been explored as inhibitors of other enzymes. Molecular docking studies have been performed to evaluate the inhibitory potential of certain carbazole derivatives against bacterial tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net Additionally, the broader class of heterocyclic compounds is known to target bacterial enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.govselleckchem.com For example, Trovafloxacin is known to block DNA gyrase and topoisomerase IV activity. selleckchem.com This indicates that carbazole derivatives could potentially be developed as inhibitors for this class of enzymes as well.

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. worldscientific.com It is widely used in drug design to understand the interactions between a ligand (e.g., a carbazole derivative) and its target protein or receptor at the molecular level, predicting binding affinity and guiding the synthesis of more potent compounds. researchgate.netnih.gov

Several molecular docking studies have been conducted on nitro-containing carbazole derivatives to elucidate their mechanism of action. For the compound 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole (9HCNP), docking evaluations were performed to assess its structure-activity relationship and binding affinity with human topoisomerase-I and II-DNA receptors. worldscientific.com The results supported the finding that the molecule could act as an inhibitor for these cancer-related targets. worldscientific.com

Similarly, docking simulations for 2-nitro-1,4-di-p-tolyl-9H-carbazole demonstrated its ability to bind to and interfere with tubulin, corroborating experimental data that showed it disrupts microtubule organization. mdpi.com

In another study, docking calculations were performed for several carbazole derivatives against bacterial tyrosinase and human glutathione reductase. researchgate.net The results are often quantified by a binding energy score (in kcal/mol) and an inhibition constant (Ki), where a lower binding energy and a smaller Ki value indicate a higher binding affinity and more potent inhibition. researchgate.netresearchgate.net For example, one of the synthesized carbazole derivatives (compound 5 in the study) showed the highest binding affinity for human glutathione reductase with a binding energy of -7.21 kcal/mol. researchgate.net

| Derivative | Target Receptor | Binding Affinity (kcal/mol) | Key Finding | Reference |

| 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole | Topoisomerase-I & II-DNA | Not specified | Can perform as an inhibitor of breast cancer-causing receptors. | worldscientific.com |

| 2-nitro-1,4-di-p-tolyl-9H-carbazole | Tubulin | Not specified | Interferes with tubulin organization, triggering apoptosis. | mdpi.com |

| Carbazole Derivative (Compound 3) | Bacterial Tyrosinase | -6.65 | Shows potential as an inhibitor. | researchgate.net |

| Carbazole Derivative (Compound 5) | Human Glutathione Reductase | -7.21 | Exhibited the highest binding affinity among tested compounds. | researchgate.net |

| Carbazole Derivative (Compound 7) | Human Glutathione Reductase | -6.82 | Shows good binding affinity. | researchgate.net |

These computational studies are invaluable for rational drug design, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and contribute to the biological activity of this compound derivatives. nih.gov

Environmental Fate and Degradation Pathways of 1 Nitro 9h Carbazole

Biodegradation of 1-Nitro-9H-Carbazole by Microorganisms

Biodegradation is a primary mechanism for the removal of many organic pollutants from soil and water, driven by the metabolic versatility of microorganisms. nih.govnih.gov For nitroaromatic compounds, this process can be challenging due to the chemical stability conferred by the nitro group, which makes them resistant to oxidative attack. nih.gov

The bacterial degradation of the parent compound, carbazole (B46965), is well-documented. A key initial step is angular dioxygenation , where a dioxygenase enzyme attacks the C9a and C1 positions. researchgate.net This reaction cleaves the heterocyclic ring, initiating a cascade that can lead to complete mineralization. researchgate.net

However, the addition of a nitro group to the aromatic ring, as in this compound, dramatically alters its susceptibility to microbial degradation. dtic.mil The strong electron-withdrawing nature of the nitro group makes the aromatic system less amenable to the electrophilic attack required for oxidative pathways like dioxygenation. nih.gov Consequently, microorganisms have evolved different strategies to metabolize nitroaromatics. nih.govmagtech.com.cn The most common pathways involve: